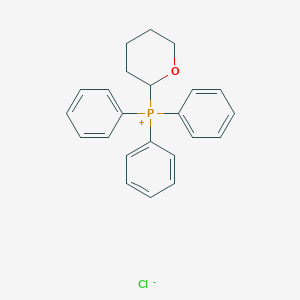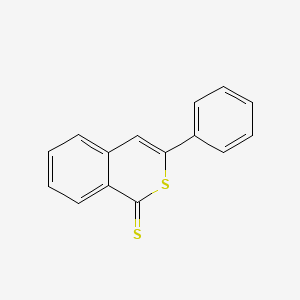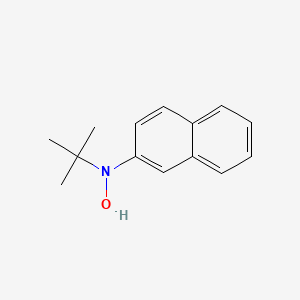
N-tert-Butyl-N-hydroxynaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N-hydroxynaphthalen-2-amine: is an organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of a tert-butyl group and a hydroxylamine functional group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N-hydroxynaphthalen-2-amine typically involves the reaction of tert-butylamine with naphthalene-2-carboxylic acid, followed by hydroxylation. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyl-N-hydroxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-tert-Butyl-naphthalen-2-amine.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
N-tert-Butyl-N-hydroxynaphthalen-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-hydroxynaphthalen-2-amine involves its interaction with molecular targets and pathways in biological systems. The hydroxylamine group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
N-tert-Butyl-naphthalen-2-amine: Lacks the hydroxylamine group, resulting in different chemical reactivity and biological activity.
N-tert-Butyl-N-hydroxybenzeneamine: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different properties and applications.
Uniqueness: N-tert-Butyl-N-hydroxynaphthalen-2-amine is unique due to the presence of both the tert-butyl and hydroxylamine groups attached to a naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
CAS No. |
54961-72-7 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-tert-butyl-N-naphthalen-2-ylhydroxylamine |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)15(16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,16H,1-3H3 |
InChI Key |
LUTCMRJPRGBRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)

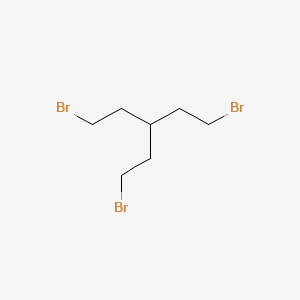

![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)

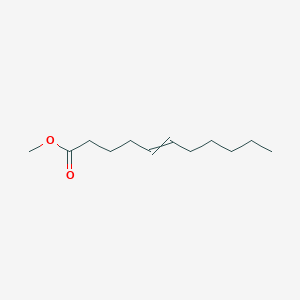
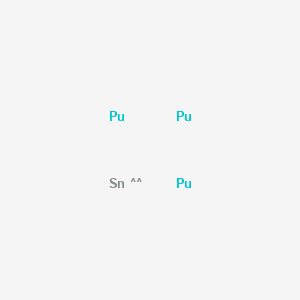
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)
